2-(naphthalen-1-ylamino)-1,3-thiazol-4-one
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Overview
Description
2-(Naphthalen-1-ylamino)-1,3-thiazol-4-one is a heterocyclic compound that features a thiazole ring fused with a naphthalene moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both naphthalene and thiazole rings endows it with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(naphthalen-1-ylamino)-1,3-thiazol-4-one typically involves the reaction of naphthylamine with thioamide derivatives under controlled conditions. One common method includes the cyclization of naphthylamine with α-haloketones in the presence of a base, leading to the formation of the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace leaving groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Scientific Research Applications
2-(Naphthalen-1-ylamino)-1,3-thiazol-4-one has been explored for its applications in several scientific domains:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological membranes and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-ylamino)-1,3-thiazol-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular membranes, affecting membrane integrity and function. The exact pathways and molecular targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
- 2-(Naphthalen-2-ylamino)-1,3-thiazol-4-one
- 2-(Naphthalen-1-ylamino)-nicotinic acid
- 1,8-Naphthalimide derivatives
Comparison: Compared to similar compounds, 2-(naphthalen-1-ylamino)-1,3-thiazol-4-one exhibits unique properties due to the specific arrangement of the naphthalene and thiazole rings. This unique structure contributes to its distinct chemical reactivity and potential applications. For instance, while 1,8-naphthalimide derivatives are primarily used in OLEDs, this compound has broader applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(naphthalen-1-ylamino)-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c16-12-8-17-13(15-12)14-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVNNTKNJXSGGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C(S1)NC2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N=C(S1)NC2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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